![molecular formula C21H24INO2 B5056122 N-[4-iodo-2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide](/img/structure/B5056122.png)
N-[4-iodo-2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
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Overview
Description
N-[4-iodo-2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is a complex organic compound that features both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-iodo-2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the iodination of a suitable aromatic precursor. The key steps include:
Coupling Reaction: The attachment of the tetrahydronaphthalene moiety through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and ligands.
Acetylation: The final step involves the acetylation of the intermediate product to form the acetamide group, using acetic anhydride (Ac2O) or acetyl chloride (CH3COCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-iodo-2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaN3 in dimethylformamide (DMF), KCN in aqueous ethanol.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-iodo-2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-[4-bromo-2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
- N-[4-chloro-2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
- N-[4-fluoro-2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Uniqueness
The presence of the iodine atom in N-[4-iodo-2-(propan-2-yl)phenyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide imparts unique reactivity and potential biological activity compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-iodo-2-propan-2-ylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24INO2/c1-14(2)19-12-17(22)8-10-20(19)23-21(24)13-25-18-9-7-15-5-3-4-6-16(15)11-18/h7-12,14H,3-6,13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZKRFFORLNLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)NC(=O)COC2=CC3=C(CCCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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